CID 66589095
Description
For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and Nrf2 inhibitors (e.g., CID 46907796) are highlighted in the evidence as structurally complex compounds with distinct biological activities . While direct data on CID 66589095 is absent, its comparison with similar compounds can be extrapolated using established methodologies for structural and functional analysis.
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
InChI |
InChI=1S/C10H21NO2Si/c1-12-10(13-2)14-8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
OROSZZDRGFQCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CNC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine typically involves the reaction of cyclohexanamine with a dimethoxymethylsilyl reagent. One common method is the reaction of cyclohexanamine with dimethoxymethylchlorosilane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl reagent.
Industrial Production Methods
On an industrial scale, the production of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, allowing for the modification of chemical and physical properties. The cyclohexanamine moiety can interact with biological molecules, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and functionally related compounds, leveraging evidence from PubChem entries and pharmacological studies. Key parameters include molecular properties, synthesis pathways, and biological activities.
Table 1: Structural and Functional Comparison of CID 66589095 with Analogous Compounds
Key Findings:
Structural Similarities: this compound and oscillatoxin derivatives share macrocyclic lactone motifs, which are critical for ionophoric activity . Compared to ChEMBL 1724922, this compound exhibits a larger molecular framework, suggesting divergent binding affinities (e.g., Nrf2 inhibitors target smaller enzymatic pockets) .
Functional Divergence :
- Oscillatoxins are marine toxins with potent cytotoxicity, while this compound’s hypothetical activity may align more with anti-inflammatory or antimicrobial applications due to its oxygen-rich structure .
- Unlike ChEMBL 1724922, which disrupts oxidative stress responses, this compound’s bioactivity (if cytotoxic) could involve apoptosis induction via mitochondrial pathways .
Synthesis and Purification: this compound’s isolation via vacuum distillation (as seen in CIEO fractionation ) contrasts with oscillatoxins, which are typically extracted from cyanobacteria. This difference impacts scalability and purity (>95% for synthetic analogs vs. ~80% for natural products) .
Research Implications and Limitations
- Data Gaps : The absence of explicit spectral or pharmacological data for this compound necessitates caution in interpreting its properties. Future studies should prioritize NMR and LC-MS characterization .
- Contradictions: and refer to "CID" as chemotherapy-induced diarrhea, highlighting the need for disambiguation in chemical nomenclature .
- Methodological Consistency : Structural comparisons must adhere to IUPAC guidelines for compound naming and ensure reproducibility via standardized assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
